2-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid
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Overview
Description
2-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid is a complex organic compound featuring a thiazolidine ring, a diazenyl group, and a benzene sulfonic acid moiety. This compound is notable for its diverse applications in various scientific fields, including chemistry, biology, and medicine. The presence of sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid typically involves the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring is synthesized by reacting 2-aminobenzimidazole with isothiocyanate, followed by cyclization with 1,2-dichloroethene.
Diazotization: The thiazolidine derivative is then subjected to diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is coupled with benzene sulfonic acid under controlled pH conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis, green chemistry approaches, and nano-catalysis can be employed to achieve these goals .
Types of Reactions:
Reduction: Reduction reactions can target the diazenyl group, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are typically used.
Substitution: Electrophilic reagents like halogens, nitro groups, and sulfonic acids are employed under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Thiazolidine Derivatives: Compounds with similar thiazolidine rings, such as thiazolidinediones, which are used as antidiabetic agents.
Diazenyl Compounds: Other diazenyl compounds, like azo dyes, which are widely used in the textile industry.
Uniqueness: 2-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid is unique due to its combined thiazolidine and diazenyl functionalities, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
51327-63-0 |
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Molecular Formula |
C9H7N3O4S3 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C9H7N3O4S3/c13-7-8(18-9(17)10-7)12-11-5-3-1-2-4-6(5)19(14,15)16/h1-4,8H,(H,10,13,17)(H,14,15,16) |
InChI Key |
NKIWDGQJUHXNCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2C(=O)NC(=S)S2)S(=O)(=O)O |
Origin of Product |
United States |
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